2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
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Overview
Description
The compound “2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide” is an organic compound containing several functional groups, including an acetyl group, a methoxy group, a phenoxy group, and a fluorophenoxy group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetyl, methoxy, phenoxy, and fluorophenoxy groups would likely influence the compound’s overall shape and electronic distribution .Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibitors
Research led by Saxena et al. (2009) involved the synthesis of derivatives related to 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide for evaluating their Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity. These compounds were assessed for their potential in treating diabetes through in vivo models, suggesting a promising avenue for antidiabetic drug development Saxena et al., 2009.
Synthesis for Antimalarial Drugs
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlighted the compound's role in facilitating efficient and selective synthesis processes, which are crucial for developing antimalarial medication Magadum & Yadav, 2018.
Novel Acetamide Derivatives with Therapeutic Potential
Rani et al. (2016) synthesized novel acetamide derivatives, including structures similar to this compound, to evaluate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives showed significant activity, indicating the potential for developing new therapeutic agents Rani et al., 2016.
Potential Anti-inflammatory and Antidyslipidemic Agent
Navarrete-Vázquez et al. (2011) prepared a compound by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, which showed potential bioactivity as an analgesic and antidyslipidemic agent. This research provides insights into the multifaceted applications of acetamide derivatives in managing inflammation and dyslipidemia Navarrete-Vázquez et al., 2011.
Fluoroionophores for Metal Detection
Hong et al. (2012) developed a series of fluoroionophores based on derivatives, exploring their potential in metal ion detection. This study contributes to the understanding of how such compounds can be utilized in detecting and quantifying metal ions in various environments, showcasing the compound's versatility beyond therapeutic applications Hong et al., 2012.
Safety and Hazards
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-13(22)14-3-8-17(18(11-14)24-2)26-12-19(23)21-9-10-25-16-6-4-15(20)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVSNXAESXHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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